molecular formula C17H17NO4 B4906353 [4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate

[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate

Cat. No.: B4906353
M. Wt: 299.32 g/mol
InChI Key: MDVXTXDKZDXOBD-UHFFFAOYSA-N
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Description

[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate is an organic compound with the molecular formula C16H15NO3 This compound is characterized by the presence of a benzylcarbamoyl group attached to a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate typically involves the reaction of 4-aminophenol with benzyl chloroformate to form the benzylcarbamoyl intermediate. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include maintaining the temperature at around 0-5°C during the addition of reagents to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylcarbamoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the nature of the nucleophile used in substitution reactions.

Scientific Research Applications

[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of [4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, leading to modulation of their activity. The methoxyphenyl acetate moiety may also play a role in enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymatic activities or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Benzylcarbamoyl)phenyl acetate]
  • [4-(Benzylcarbamoyl)-2-methylphenyl acetate]
  • [4-(Benzylcarbamoyl)-2-ethoxyphenyl acetate]

Uniqueness

[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[4-(benzylcarbamoyl)-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)22-15-9-8-14(10-16(15)21-2)17(20)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVXTXDKZDXOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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